Aristolochic Acid Ii

Description

Aristolochic acid II has been reported in Aristolochia tuberosa, Stephania tetrandra, and other organisms with data available.

structure given in first source

structure in first source

Structure

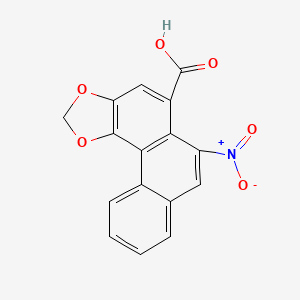

2D Structure

3D Structure

Properties

IUPAC Name |

6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO6/c18-16(19)10-6-12-15(23-7-22-12)14-9-4-2-1-3-8(9)5-11(13(10)14)17(20)21/h1-6H,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEXETVZNQYRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C3=C(C(=C2)C(=O)O)C(=CC4=CC=CC=C43)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197166 | |

| Record name | Aristolochic acid II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-80-9 | |

| Record name | Aristolochic acid II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aristolochic acid II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristolochic acid II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARISTOLOCHIC ACID II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB72D5PU2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to Aristolochic Acid II: Discovery, Mechanism, and Analysis

Foreword

This compound (AAII) stands as a stark reminder of the potent bioactivity inherent in natural products. Once a component of traditional herbal remedies, it is now recognized as a formidable nephrotoxin and a powerful human carcinogen.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of AAII from its historical discovery to the intricate molecular mechanisms that underpin its toxicity. Our objective is to provide not just a recitation of facts, but a synthesized narrative grounded in scientific evidence, explaining the causality behind its biological effects and the evolution of our understanding. By integrating historical context with detailed experimental protocols and mechanistic pathways, this document aims to serve as an authoritative resource for those studying natural product toxicology, carcinogenesis, and regulatory science.

A Historical Perspective: From Traditional Remedy to Recognized Toxin

The journey of aristolochic acids from revered herbal components to prohibited carcinogens is a critical lesson in pharmacology and toxicology.

Ancient Use in Traditional Medicine

Plants of the Aristolochia and Asarum genera, which naturally produce aristolochic acids, have been integral to traditional medicine systems for centuries across the globe, including in China, Europe, and India.[4][5] These botanicals were employed to treat a wide array of ailments, ranging from snakebites and infections to arthritis and gout.[4][6] The first scientific article on aristolochic acid appeared in 1957, marking the beginning of modern scientific inquiry into these compounds.[7]

The Unveiling of Toxicity: Chinese Herbs Nephropathy and Balkan Endemic Nephropathy

The potent toxicity of aristolochic acids came to the forefront of medical science in the early 1990s. A cluster of cases involving rapidly progressing kidney failure emerged at a Belgian clinic among women who had consumed the same weight-loss supplement.[5][8] This condition was initially termed "Chinese herbs nephropathy" (CHN) because the supplement contained Aristolochia fangchi.[8][9] Subsequent investigations identified aristolochic acids as the causative agents, leading to the more precise term "aristolochic acid nephropathy" (AAN).[1][10]

This discovery shed new light on a mysterious, long-standing illness known as Balkan endemic nephropathy (BEN), a slow-progressing kidney disease prevalent in farming communities along the tributaries of the Danube River.[4][11] Scientists established a link between BEN and chronic, low-level dietary exposure to aristolochic acids, likely from the contamination of wheat flour with the seeds of Aristolochia clematitis, a common weed in the region's wheat fields.[8][10][11]

Classification as a Potent Human Carcinogen

The link between aristolochic acid exposure and cancer soon became undeniable. Patients with AAN exhibited an extremely high incidence of upper urinary tract urothelial cancer (UTUC).[5] This strong association, supported by extensive research into its genotoxic mechanism, led the International Agency for Research on Cancer (IARC) to classify plants containing aristolochic acid as Group 1 carcinogens, meaning they are carcinogenic to humans.[12][13] Later, aristolochic acids themselves were also classified as Group 1 carcinogens.[7][12] Research has since implicated aristolochic acids in other cancers, including liver and bladder cancer.[14][15][16]

Chemical Profile and Biosynthesis of this compound

This compound is one of the two primary forms of aristolochic acid found in nature, alongside the more abundant aristolochic acid I (AAI).

Chemical Structure

Aristolochic acids are a group of structurally related nitrophenanthrene carboxylic acids.[2] The core structure features a phenanthrene skeleton with a nitro group and a carboxylic acid group. This compound is distinguished from aristolochic acid I by the absence of a methoxy group at the C-8 position.[17][18]

| Compound | Chemical Formula | Molar Mass | Key Structural Feature |

| Aristolochic Acid I | C₁₇H₁₁NO₇ | 341.27 g/mol | Methoxy group at C-8 |

| This compound | C₁₆H₉NO₆ | 311.25 g/mol | No substitution at C-8 |

Caption: Comparative properties of Aristolochic Acid I and II.

Natural Biosynthesis Pathway

The biosynthesis of aristolochic acids is a complex process that begins with the amino acid tyrosine.[8][19] While the entire pathway is not fully elucidated, key steps have been proposed based on radioisotopic labeling experiments and genomic analysis. The pathway shares early steps with the biosynthesis of benzylisoquinoline alkaloids (BIAs).[20]

The proposed sequence involves the conversion of tyrosine to dopamine, which then undergoes a series of cyclization, oxidation, and rearrangement reactions to form the aporphine alkaloid stephanine. Stephanine is believed to be a key precursor that is further modified to produce the characteristic nitrophenanthrene carboxylic acid structure of aristolochic acids.[8][19]

References

- 1. researchgate.net [researchgate.net]

- 2. Aristolochic acid as a probable human cancer hazard in herbal remedies: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overview of aristolochic acid nephropathy: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aristolochic acid nephropathy: epidemiology, clinical presentation, and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aristolochic Acids - Cancer-Causing Substances - NCI [cancer.gov]

- 7. Worldwide research trends on aristolochic acids (1957–2017): Suggestions for researchers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aristolochic acid - Wikipedia [en.wikipedia.org]

- 9. An easy and rapid method to determine aristolochic acids I and II with high sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aristolochic Acids - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Aristolochic Acid Nephropathy - Renal Fellow Network [renalfellow.org]

- 12. mdpi.com [mdpi.com]

- 13. Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hepatotoxic effects of aristolochic acid: mechanisms and implications – ScienceOpen [scienceopen.com]

- 15. Aristolochic acid-associated cancers: a public health risk in need of global action – IARC [iarc.who.int]

- 16. Recognition of the toxicity of aristolochic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Deep sequencing and transcriptome analysis to identify genes related to biosynthesis of aristolochic acid in Asarum heterotropoides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Aristolochic Acid II: A Comprehensive Technical Guide for Researchers

Introduction: The Duality of a Natural Compound

Aristolochic acid II (AA-II) is a nitrophenanthrene carboxylic acid naturally occurring in plants of the Aristolochia genus.[1][2] For centuries, these plants have been utilized in traditional medicine across various cultures.[3] However, mounting scientific evidence has unveiled a darker side to this compound. Aristolochic acids, with AA-II being a significant component alongside aristolochic acid I (AA-I), are now recognized as potent nephrotoxins and human carcinogens.[4][5] Ingestion of herbal remedies containing these compounds has been linked to a devastating kidney disease known as Aristolochic Acid Nephropathy (AAN), which is often accompanied by an increased risk of upper urothelial cancer.[4][6] This guide provides an in-depth technical overview of the chemical structure, properties, biological activity, and analytical methodologies pertaining to AA-II, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound, also known as aristolochic acid B, is structurally the 8-demethoxylated form of aristolochic acid I.[7] Its core is a phenanthrene carboxylic acid substituted with a methylenedioxy group and a nitro group.[8]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-nitrophenanthro[3,4-d][1][2]dioxole-5-carboxylic acid | [1][8] |

| CAS Number | 475-80-9 | [1][9][10] |

| Molecular Formula | C₁₆H₉NO₆ | [1][8][10] |

| Molecular Weight | 311.25 g/mol | [9][10] |

| Appearance | Crystalline solid | [11] |

| Melting Point | 281-286 °C (for Aristolochic Acid I, often co-occurs) | [11] |

| Solubility | Low solubility in water, more soluble in organic solvents | [1] |

| Density | 1.61 g/cm³ | [12] |

| Boiling Point | 592.2 °C at 760 mmHg | [12] |

| Flash Point | 311.9 °C | [12] |

Synthesis and Biosynthesis

The biosynthesis of aristolochic acids is of significant interest due to the presence of both an aryl carboxylic acid and an uncommon aryl nitro functionality.[13] It is suggested that their biogenetic pathway is related to that of aporphine alkaloids.[13] For research and toxicological studies, a versatile chemical synthesis of aristolochic acids and their metabolites has been developed, primarily based on the Suzuki-Miyaura coupling reaction.[3][14] This synthetic route allows for the production of various aristolochic acid analogs for in-depth biological investigations.[3][14]

Biological Activity and Mechanism of Genotoxicity

The toxicity of this compound is intrinsically linked to its metabolic activation.[2] While both AA-I and AA-II are genotoxic, AA-I is considered to be the primary agent responsible for the pronounced nephrotoxicity seen in AAN.[11][15] However, co-exposure to both AA-I and AA-II can increase the formation of DNA adducts, suggesting a synergistic toxic effect.[1]

The genotoxicity of AA-II is a multi-step process initiated by the reduction of its nitro group.[9] This metabolic activation is catalyzed by various enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 (CYP) enzymes, particularly under anaerobic conditions.[1][2][9] The process leads to the formation of a reactive N-hydroxyaristolactam II, which then generates a cyclic acylnitrenium ion.[1][9] This highly electrophilic intermediate covalently binds to the exocyclic amino groups of purine bases in DNA, forming stable aristolactam-DNA adducts.[9][13] The predominant adducts formed are 7-(deoxyadenosin-N⁶-yl)aristolactam II (dA-AAII) and 7-(deoxyguanosin-N²-yl)aristolactam II (dG-AAII).[9][13]

These DNA adducts are persistent and can lead to a specific mutational signature, primarily A:T to T:A transversions, which are a hallmark of AA-induced cancers.[12][13] This characteristic mutational pattern has been identified in the tumor suppressor gene TP53 in patients with AAN-associated urothelial carcinoma.[10]

Caption: Mechanism of this compound Genotoxicity.

Metabolism and Pharmacokinetics

The metabolism of this compound is a critical determinant of its toxicity. The primary activation pathway is nitroreduction, leading to the formation of genotoxic metabolites.[16] Conversely, oxidative detoxification pathways can reduce its toxicity. For instance, aristolochic acid I can be O-demethylated by CYP1A1/2 to the less toxic aristolochic acid Ia.[9] The balance between these activation and detoxification pathways can influence an individual's susceptibility to the adverse effects of aristolochic acids.[12]

A crucial aspect of aristolochic acid pharmacokinetics is the remarkable persistence of the DNA adducts. These adducts have been detected in the renal tissues of patients decades after their last known exposure to Aristolochia-containing products, highlighting the long-term risk associated with even transient exposure.[1][12]

Analytical Methodologies

The detection and quantification of this compound in herbal products, biological matrices, and environmental samples are crucial for public health protection. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.[14][17]

Common HPLC configurations for AA-II analysis include:

-

Column: C18 reverse-phase columns are typically employed.[18][19]

-

Mobile Phase: Isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and acidified water (e.g., with acetic or formic acid) is common.[14][18][19]

-

Detection: UV detection is frequently used, with monitoring at wavelengths around 250 nm.[14][20] For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (HPLC-MS).[17]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound in Herbal Material by HPLC

This protocol provides a general framework for the extraction and analysis of AA-II from a plant matrix.

1. Sample Preparation: a. Dry the herbal material at a controlled temperature (e.g., 40-50 °C) to a constant weight. b. Grind the dried material into a fine powder.

2. Extraction: a. Accurately weigh approximately 0.5 g of the powdered sample into a centrifuge tube. b. Add 20 mL of methanol. c. Homogenize the mixture for 2-5 minutes using an Ultra-Turrax or similar homogenizer.[19] d. Sonicate the mixture for 30 minutes. e. Centrifuge the extract at 3000 rpm for 10 minutes and collect the supernatant. f. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.[20]

3. HPLC Analysis: a. HPLC System: A standard HPLC system with a UV detector. b. Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[18] c. Mobile Phase: Isocratic elution with methanol:water (75:25, v/v) containing 0.1% glacial acetic acid.[18][21] d. Flow Rate: 1.0 mL/min.[18] e. Detection Wavelength: 254 nm.[18] f. Injection Volume: 20 µL. g. Quantification: Prepare a calibration curve using certified reference standards of this compound. The concentration of AA-II in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines a method to evaluate the cytotoxic effects of AA-II on a human kidney cell line (e.g., HK-2).

1. Cell Culture: a. Culture HK-2 cells in the appropriate medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37 °C with 5% CO₂.

2. Cell Seeding: a. Seed the HK-2 cells into a 96-well plate at a density of approximately 8,000 cells per well and allow them to attach overnight.[22]

3. Treatment: a. Prepare a series of dilutions of this compound in serum-free medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic to the cells (typically ≤ 0.5%). b. Remove the culture medium from the wells and replace it with the medium containing different concentrations of AA-II. Include a vehicle control (medium with solvent only). c. Incubate the cells for 24 or 48 hours.[22]

4. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[23] b. Incubate for an additional 2-4 hours to allow for the formation of formazan crystals.[23] c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[23] d. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the concentration of AA-II.

Conclusion and Future Perspectives

This compound is a natural compound with significant and well-documented toxicity. Its genotoxic and carcinogenic properties, mediated through the formation of persistent DNA adducts, pose a serious threat to human health. Understanding the chemical properties, biological mechanisms, and analytical detection methods for AA-II is paramount for regulatory agencies, researchers, and healthcare professionals to mitigate the risks associated with exposure to Aristolochia-containing products. Future research should continue to explore the intricate molecular pathways of AA-II-induced toxicity, develop more sensitive and rapid detection methods, and investigate potential therapeutic interventions for individuals affected by aristolochic acid nephropathy.

References

- 1. mdpi.com [mdpi.com]

- 2. DNA adduct formation of aristolochic acid I and II in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms [frontiersin.org]

- 5. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview on Analytical Methods for Quantitative Determination of Aristolochic Acids | Semantic Scholar [semanticscholar.org]

- 7. academic.oup.com [academic.oup.com]

- 8. An easy and rapid method to determine aristolochic acids I and II with high sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hepatotoxic effects of aristolochic acid: mechanisms and implications – ScienceOpen [scienceopen.com]

- 10. tmrjournals.com [tmrjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective toxicity of aristolochic acids I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review [mdpi.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Rapid Identification and Simultaneous Quantification of Aristolochic Acids by HPLC-DAD and Confirmations by MS in Aristolochia chilensis Using a Limited Biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pharmacyjournal.org [pharmacyjournal.org]

A Technical Guide to the Natural Sources of Aristolochic Acid II

Abstract

Aristolochic Acid II (AAII) is a potent nitrophenanthrene carboxylic acid naturally occurring in specific botanical genera. Classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), AAII, alongside its more studied analog Aristolochic Acid I (AAI), is a significant public health concern due to its profound nephrotoxicity and genotoxicity. Historically, plants containing these compounds were utilized in traditional herbal medicine systems globally. However, a causal link between their consumption and severe renal disease, termed Aristolochic Acid Nephropathy (AAN), and subsequent urothelial cancers has led to widespread regulatory bans. This technical guide provides an in-depth overview of the primary natural sources of AAII, its biosynthesis, validated methodologies for its extraction and quantification, and the molecular basis of its toxicity. This document is intended for researchers, toxicologists, and drug development professionals engaged in natural product analysis, phytochemistry, and toxicology.

Introduction to this compound

This compound (PubChem CID: 10146) is a key member of the aristolochic acids, a group of structurally related compounds found in nature.[1] Chemically, it is 6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylic acid. It is the demethoxylated derivative of Aristolochic Acid I (AAI), differing by the absence of a methoxy group at the C8 position.[2] This structural difference influences its metabolic activation and toxicokinetics.

The use of AA-containing plants in traditional medicine is extensive, with species of Aristolochia being prescribed for conditions ranging from arthritis to snakebites.[3][4] The issue of their toxicity gained significant international attention in the early 1990s following an outbreak of rapidly progressive renal fibrosis in Belgium among women who had consumed a weight-loss supplement containing Aristolochia fangchi.[5][6] This event led to the characterization of AAN and established the potent carcinogenic risk associated with these compounds.

Natural Occurrence and Distribution

The primary and almost exclusive natural sources of aristolochic acids are plants belonging to the Aristolochiaceae family. Within this family, the genera Aristolochia and Asarum (commonly known as wild ginger) are the most significant producers of these toxins.[7][8] AAII is often found co-occurring with AAI, although their relative concentrations can vary significantly between species and even different parts of the same plant.[5]

A critical issue in the field of herbal medicine is the frequent misidentification, substitution, or adulteration of botanical ingredients. For example, the Chinese medicine name 'Mu Tong' can refer to benign Akebia species but has often been substituted with the toxic Aristolochia manshuriensis.[3] This highlights the necessity of rigorous analytical testing for any herbal product suspected of containing these genera.

Key Botanical Sources and AAII Content

The concentration of AAII can vary widely based on the species, geographical origin, and plant part analyzed. The seeds and fruits often accumulate the highest concentrations. The following table summarizes quantitative data for several key species known to contain aristolochic acids.

| Botanical Species | Family | Plant Part | AAII Concentration (ppm, mg/kg) | AA I Concentration (ppm, mg/kg) | Reference |

| Aristolochia contorta | Aristolochiaceae | Fruit | <1 - 115 | - | [5] |

| Aristolochia fangchi | Aristolochiaceae | Root | - | 437 - 668 | [5] |

| Aristolochia bracteolata | Aristolochiaceae | Whole Plant | 49,030 | 12,980 | [9] |

| Aristolochia manshuriensis | Aristolochiaceae | - | 1,000 | 8,820 | [9] |

| Asarum canadense | Aristolochiaceae | Rhizome | Present | 0 - 370 (0.037%) | [10] |

| Slimming Products | - | - | <1 - 148 | - | [5] |

Note: Concentrations are reported on a dry weight basis. "-" indicates data was not specified in the cited source.

Biosynthesis of Aristolochic Acids

The biosynthesis of aristolochic acids is intrinsically linked to the benzylisoquinoline alkaloid (BIA) pathway, sharing common upstream precursors. The pathway originates from the amino acid L-tyrosine .[11][12]

The key steps are:

-

Conversion of L-tyrosine to dopamine and 4-hydroxyphenylacetaldehyde.

-

Condensation to form (S)-norcoclaurine, a central intermediate in BIA synthesis.

-

A series of methylation and hydroxylation steps lead to the formation of the 1-benzyltetrahydroisoquinoline alkaloid, (S)-orientaline .

-

Intramolecular oxidative coupling of orientaline forms the aporphine alkaloid stephanine .[13]

-

Oxidative cleavage of the heterocyclic ring of the aporphine scaffold (stephanine) leads to the formation of the nitrophenanthrene core structure of aristolochic acids.[12][13]

This compound is the demethoxylated derivative of aristolochic acid I. This suggests that AAI is a direct precursor to AAII, with the conversion involving an O-demethylation step, although the specific enzyme catalyzing this reaction is not fully elucidated.

Figure 1: Simplified biosynthetic pathway of aristolochic acids I and II from L-tyrosine.

Methodologies for Identification and Quantification

The detection and quantification of AAII in complex botanical matrices require sensitive and selective analytical methods. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and low detection limits.[14]

Experimental Protocol: Extraction

Rationale: AAII is more soluble in organic solvents than in water.[9] Methanol or aqueous methanol/acetonitrile is effective for extracting AAs from dried, powdered plant material. Ultrasound-assisted extraction (UAE) enhances extraction efficiency by disrupting cell walls.

Step-by-Step Protocol (UAE):

-

Sample Preparation: Grind the dried botanical material to a fine powder (to pass a 400 μm sieve).[15]

-

Weighing: Accurately weigh approximately 1.0 g of the powdered sample into a 50 mL conical tube.

-

Solvent Addition: Add 20 mL of 75% methanol (or 50:50 acetonitrile:water) to the tube.[15][16]

-

Extraction: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 μm PTFE syringe filter into an HPLC vial for analysis.[15]

-

Dilution: If high concentrations are expected, dilute the extract with the mobile phase to fall within the calibration curve range.

Experimental Protocol: Quantification by LC-MS/MS

Rationale: This protocol utilizes reverse-phase liquid chromatography to separate AAII from other matrix components, followed by tandem mass spectrometry for highly selective detection and quantification using the Multiple Reaction Monitoring (MRM) mode.

Instrumentation and Conditions:

-

LC System: UHPLC or HPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 5 μm).[14]

-

Mobile Phase A: 0.1% Formic Acid and 0.1% Ammonium Acetate in Water.[14]

-

Mobile Phase B: Acetonitrile.[14]

-

Flow Rate: 0.3 mL/min.[14]

-

Injection Volume: 5-20 µL.[16]

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.[16]

Step-by-Step Protocol:

-

LC Gradient:

-

Start with an isocratic mobile phase composition suitable for separation, for example, 35% Mobile Phase B.[14] A gradient can be developed if co-elution is an issue.

-

-

MS/MS Parameters (MRM):

-

Set the ESI source parameters (e.g., capillary voltage: 3.0 kV).[14]

-

For This compound , set the following MRM transition:

-

For Aristolochic Acid I (for simultaneous analysis):

-

-

Calibration:

-

Prepare a series of calibration standards of AAII (and AAI if needed) in the mobile phase, ranging from approximately 1 ng/mL to 1000 ng/mL.

-

Generate a calibration curve by plotting the peak area against the concentration.

-

-

Analysis:

-

Inject the prepared sample extracts.

-

Identify the AAII peak based on its retention time and the specific MRM transition.

-

Quantify the amount of AAII in the sample by comparing its peak area to the calibration curve.

-

Figure 2: Standard analytical workflow for the quantification of AAII in botanical samples.

Toxicological Profile of this compound

The toxicity of AAII, like AAI, is not due to the parent molecule but rather its metabolic activation products.

-

Metabolic Activation: The nitro group of AAII is reduced by cytosolic nitroreductases (e.g., NQO1) in target tissues, particularly the kidney and liver, to form a cyclic N-acylnitrenium ion.[2]

-

DNA Adduct Formation: This highly reactive electrophilic intermediate covalently binds to the exocyclic amino groups of purine bases in DNA, primarily forming 7-(deoxyadenosin-N⁶-yl)aristolactam II (dA-ALII) and 7-(deoxyguanosin-N²-yl)aristolactam II (dG-ALII) adducts.[2]

-

Mutational Signature: These DNA adducts are bulky and persistent. If not repaired, they cause a unique mutational signature during DNA replication, characterized by A→T transversions. This signature has been found in the TP53 tumor suppressor gene in urothelial cancers from patients with AAN.[6]

-

Pathology: The accumulation of these mutations in critical genes drives the initiation and promotion of cancer, particularly in the upper urinary tract (renal pelvis and ureter). The direct cellular toxicity in the renal tubules leads to widespread cell death, inflammation, and progressive interstitial fibrosis, culminating in end-stage renal disease.

While AAI is generally considered more potent, AAII is also a powerful nephrotoxin and genotoxin.[2] Studies have shown that NQO1 is less efficient at reducing AAII compared to AAI, which may contribute to AAII's comparatively lower, yet still significant, toxicity.[2]

Regulatory Status and Conclusion

Given the overwhelming evidence of their carcinogenicity and nephrotoxicity, aristolochic acids and plants containing them are heavily regulated worldwide.

-

The International Agency for Research on Cancer (IARC) classifies plants containing aristolochic acid as Group 1 carcinogens ("carcinogenic to humans").[5]

-

The U.S. Food and Drug Administration (FDA) has issued alerts and banned the import and sale of dietary supplements and traditional medicines known or suspected to contain aristolochic acid.[1]

-

Similar bans and restrictions have been implemented by regulatory agencies in Europe, Asia, and other regions.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of activation of aristolochic acid I and II with NADPH:quinone oxidoreductase, sulphotransferases and N-acetyltranferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Local uses of Aristolochia species and content of nephrotoxic aristolochic acid 1 and 2--a global assessment based on bibliographic sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aristolochia species and aristolochic acids - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Quantitative analysis of aristolochic acids, toxic compounds, contained in some medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of aristolochic acid I and II in North American species of Asarum and Aristolochia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deep sequencing and transcriptome analysis to identify genes related to biosynthesis of aristolochic acid in Asarum heterotropoides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthesis of aristolochic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. "Analyzing aristolochic acids in Chinese herbal preparations using LC/M" by C.-Y. Huang, M.-C. Tseng et al. [jfda-online.com]

- 15. Determination of Aristolochic Acid in Botanicals and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection and by Liquid Chromatography/Mass Spectrometry: Single Laboratory Validation Confirmation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jfda-online.com [jfda-online.com]

The Enigmatic Pathway: A Technical Guide to Aristolochic Acid II Biosynthesis in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Double-Edged Sword of Aristolochic Acids

Aristolochic acids (AAs) are a class of nitrophenanthrene carboxylic acids found predominantly in plants of the family Aristolochiaceae, which includes the genera Aristolochia and Asarum.[1][2] For centuries, these plants have been integral to traditional medicine across various cultures.[3][4] However, the discovery of their potent nephrotoxic and carcinogenic properties has cast a long shadow over their therapeutic use.[2][5][6] Aristolochic acid I (AA-I) is the most abundant and studied of these compounds, but its demethoxylated derivative, aristolochic acid II (AA-II), is also a significant component and contributes to the overall toxicity.[1][7] Understanding the biosynthetic origin of these complex molecules is of paramount importance for mitigating their toxicity in herbal remedies and for exploring their unique chemical scaffolds for potential therapeutic applications (with appropriate modification). This guide provides a comprehensive technical overview of the current understanding of the this compound biosynthesis pathway in plants, with a focus on the key enzymatic steps, intermediates, and the experimental methodologies employed in its elucidation.

Part 1: The Core Biosynthetic Blueprint - A Proposed Pathway

The biosynthesis of this compound is a complex process that is not yet fully elucidated. However, based on transcriptome analyses of AA-producing plants like Asarum sieboldii and isotope labeling studies, a proposed pathway has been outlined.[8][9] The pathway is believed to originate from the versatile amino acid, L-tyrosine, and proceeds through the well-established benzylisoquinoline alkaloid (BIA) pathway before diverging to form the characteristic phenanthrene core of aristolochic acids.[10][11]

The initial steps of the pathway, leading to the formation of the key intermediate (S)-norcoclaurine, are shared with the biosynthesis of a vast array of benzylisoquinoline alkaloids.[11] It is the subsequent, less-defined steps involving specific cytochrome P450 enzymes and other modifying proteins that channel metabolic flux towards the production of aristolochic acids.

Caption: Proposed biosynthetic pathway of this compound.

Part 2: Key Enzymatic Players and Intermediates

The biosynthesis of this compound is a multi-enzyme cascade. While the complete cast of enzymes is yet to be definitively identified and characterized, transcriptome sequencing of AA-producing plants has revealed several candidate genes belonging to key enzyme families.[8][12]

| Enzyme/Enzyme Family | Proposed Function | Supporting Evidence |

| Tyrosine Decarboxylase (TyrDC) | Converts L-tyrosine to dopamine, a key precursor. | Identification of TyrDC transcripts in Asarum heterotropoides.[10][13] |

| Norcoclaurine Synthase (NCS) | Catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. | Identification of NCS transcripts in Asarum sieboldii and Aristolochia contorta.[8][14] |

| Cytochrome P450 Monooxygenases (CYPs) | Involved in the oxidation and ring formation steps leading to the phenanthrene core. CYP81B has been specifically implicated. | Transcriptome analysis of Asarum sieboldii revealed candidate CYP genes.[12][15] |

| O-Methyltransferases (OMTs) | Responsible for methylation of hydroxyl groups on the aromatic rings of intermediates. | Functional characterization of OMTs in Aristolochia debilis.[16] |

The Gateway: From L-Tyrosine to (S)-Norcoclaurine

The journey to this compound begins with the aromatic amino acid L-tyrosine. The enzyme tyrosine decarboxylase (TyrDC) is proposed to catalyze the conversion of L-tyrosine to dopamine.[10] Concurrently, L-tyrosine is also converted to 4-hydroxyphenylacetaldehyde (4-HPAA). The condensation of dopamine and 4-HPAA is a pivotal step, catalyzed by norcoclaurine synthase (NCS) , to yield the central intermediate, (S)-norcoclaurine.[8][14] The expression of genes encoding both TyrDC and NCS has been found to be elevated in tissues of AA-producing plants, lending support to their involvement in the pathway.[17]

The Black Box: Formation of the Phenanthrene Core and Nitration

The steps leading from (S)-norcoclaurine to the characteristic nitrophenanthrene backbone of this compound are the most enigmatic part of the pathway. It is hypothesized that a series of oxidation, methylation, and ring-forming reactions, likely catalyzed by a suite of cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs) , are involved.[8][16] Transcriptome analyses have identified numerous candidate genes from these families, but the specific enzymes and the sequence of their actions remain to be experimentally validated.[12][15]

A particularly intriguing step is the introduction of the nitro group, a rare functionality in natural products. The origin of the nitrogen atom has been traced back to the amino group of tyrosine through isotope labeling studies.[9] However, the enzymatic machinery responsible for this transformation is currently unknown.

Part 3: Experimental Workflows for Pathway Elucidation

The elucidation of the this compound biosynthesis pathway relies on a combination of transcriptomic, metabolomic, and biochemical approaches. The following provides an overview of the key experimental workflows.

Workflow 1: Transcriptome Sequencing and Candidate Gene Identification

This workflow aims to identify the genes encoding the enzymes involved in the biosynthesis pathway.

Caption: Workflow for identifying candidate biosynthetic genes.

Detailed Protocol: Transcriptome Analysis

-

Plant Material: Collect fresh tissue samples (e.g., roots, stems, leaves) from an aristolochic acid-producing plant, such as Asarum sieboldii.[8] Immediately freeze the samples in liquid nitrogen and store them at -80°C.

-

RNA Extraction: Extract total RNA from the frozen tissues using a commercially available plant RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

Library Preparation and Sequencing: Construct full-length cDNA libraries using a method like PacBio Iso-Seq to capture complete transcript information.[8][12] Perform high-throughput sequencing on a suitable platform.

-

Data Analysis:

-

Perform de novo assembly of the sequencing reads to reconstruct the transcriptome.

-

Annotate the assembled transcripts by comparing their sequences against public databases such as NCBI non-redundant protein sequences (Nr), Swiss-Prot, Gene Ontology (GO), and the Kyoto Encyclopedia of Genes and Genomes (KEGG).[8]

-

Identify transcripts encoding enzymes potentially involved in secondary metabolism, with a focus on families like TyrDC, NCS, CYPs, and OMTs.

-

Workflow 2: Metabolite Profiling and Pathway Intermediate Identification

This workflow focuses on identifying the intermediates of the biosynthetic pathway.

Caption: Workflow for identifying biosynthetic intermediates.

Detailed Protocol: LC-MS Analysis

-

Sample Preparation: Homogenize frozen plant tissues and extract metabolites using a suitable solvent system (e.g., methanol/water). Centrifuge the extract to remove solid debris and filter the supernatant.

-

LC-MS Analysis:

-

Inject the prepared extract into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).

-

Separate the metabolites on a reversed-phase column (e.g., C18) using a gradient elution program.[18]

-

Detect and fragment the eluting compounds using the mass spectrometer in both positive and negative ion modes.

-

-

Data Analysis:

-

Process the raw LC-MS data to identify and quantify metabolic features.

-

Compare the retention times and mass spectra of the detected compounds with those of authentic standards of known intermediates (e.g., L-tyrosine, dopamine, norcoclaurine) and with entries in metabolite databases.

-

Propose structures for unknown compounds based on their fragmentation patterns.

-

Part 4: Future Directions and Implications

The elucidation of the complete this compound biosynthesis pathway holds significant promise for several fields. A thorough understanding of the enzymatic steps could enable the development of biotechnological strategies to eliminate these toxic compounds from medicinal plants, thereby improving their safety. Furthermore, the novel enzymes discovered in this pathway could be valuable biocatalysts for the synthesis of new chemical entities with potential therapeutic applications. The unique nitration step, in particular, is of great interest to synthetic chemists and enzymologists. Future research should focus on the functional characterization of the candidate genes identified through transcriptome analyses and the reconstitution of the pathway in heterologous systems to definitively establish the role of each enzyme.

References

- 1. Aristolochic acid - Wikipedia [en.wikipedia.org]

- 2. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in detoxication techniques for aristolochic acid-containing traditional Chinese medicines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08327H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Analysis of Naturally Occurring Aristolochic Acid Analogues and Their Biological Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PLANTS CONTAINING ARISTOLOCHIC ACID - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Full-length transcriptome analysis and identification of genes involved in asarinin and aristolochic acid biosynthesis in medicinal plant Asarum sieboldii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. S-EPMC6294785 - Deep sequencing and transcriptome analysis to identify genes related to biosynthesis of aristolochic acid in Asarum heterotropoides. - OmicsDI [omicsdi.org]

- 14. researchgate.net [researchgate.net]

- 15. Full-length transcriptome analysis and identification of genes involved in asarinin and aristolochic acid biosynthesis in medicinal plant asarum sieboldii - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. publications.iarc.who.int [publications.iarc.who.int]

Metabolic Activation of Aristolochic Acid II: A Comprehensive Technical Guide

<-3ad-3a="">

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aristolochic acid II (AAII), a nitrophenanthrene carboxylic acid and a major component of the plant extract aristolochic acid (AA), is a potent nephrotoxin and human carcinogen.[1][2] Its toxicity is not inherent but arises from its metabolic activation to reactive intermediates that form covalent adducts with DNA, initiating a cascade of events that can lead to kidney failure and cancer.[3][4] This guide provides an in-depth exploration of the core mechanisms underlying the metabolic activation of AAII, the enzymes involved, the resulting DNA adducts, and the analytical methodologies used to study these processes. Understanding these pathways is critical for assessing the risk of AA exposure and developing strategies for prevention and treatment of associated diseases.

Introduction: The Silent Threat of this compound

Aristolochic acids, including AAII, are found in plants of the Aristolochia species, which have been used in traditional herbal remedies for centuries.[5] However, there is now overwhelming evidence linking exposure to these compounds with aristolochic acid nephropathy (AAN), a progressive renal disease, and a high incidence of upper urothelial cancer (UUC).[1][6] The International Agency for Research on Cancer (IARC) has classified aristolochic acid as a Group 1 human carcinogen.[7]

While both aristolochic acid I (AAI) and AAII are genotoxic, AAI has been considered the more potent nephrotoxin.[3][8] However, recent research highlights that AAII significantly contributes to the overall carcinogenicity of aristolochic acid mixtures, in part by potentially inhibiting the detoxification of AAI.[7] This underscores the importance of understanding the specific metabolic fate of AAII.

The Core of Toxicity: Reductive Metabolic Activation

The genotoxicity of AAII is a direct consequence of its metabolic activation. The parent compound itself is not reactive with DNA. Instead, it must undergo enzymatic reduction of its nitro group to form highly reactive electrophilic intermediates.[3][9]

The Critical Nitroreduction Pathway

The primary activation pathway for AAII involves the reduction of its nitro group to form N-hydroxyaristolactam II.[10][11] This intermediate is unstable and can spontaneously, or through further enzymatic action, generate a cyclic N-acylnitrenium ion.[1][2] This highly electrophilic species is the ultimate carcinogen, readily attacking nucleophilic sites on DNA bases.[10]

Key Enzymatic Players in AAII Activation

A variety of enzymes have been identified as capable of catalyzing the reductive activation of AAII. These include both cytosolic and microsomal enzymes, highlighting a multi-faceted bioactivation process within the cell.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): This cytosolic enzyme is a highly efficient nitroreductase for aristolochic acids.[12][13][14] Its activity is a major contributor to the activation of AAI and, by extension, AAII.

-

Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes, particularly CYP1A1 and CYP1A2, are involved in the reductive activation of aristolochic acids.[12][15][16] These enzymes, typically associated with oxidative metabolism, can also catalyze reductive reactions under certain conditions.

-

NADPH:Cytochrome P450 Reductase (POR): This microsomal enzyme also plays a role in the reductive activation process.[9][17]

-

Xanthine Oxidase (XO): In vitro studies have shown that xanthine oxidase can also activate aristolochic acids to form DNA adducts.[16][18]

It is the interplay of these enzymes in different tissues that likely determines the organ-specific toxicity of AAII.

Caption: Metabolic activation pathway of this compound.

The Molecular Signature of Damage: AAII-DNA Adducts

The formation of covalent bonds between the reactive metabolite of AAII and DNA results in the formation of aristolochic acid-DNA adducts. These adducts are the primary lesions that initiate the carcinogenic process.[4][6]

Major Adducts Formed

The cyclic nitrenium ion of AAII preferentially attacks the exocyclic amino groups of purine bases in DNA. The major adducts identified are:

While adducts with deoxycytidine have also been detected, the purine adducts are the most abundant and are considered the most mutagenic.[20][21] The dA-AAII adduct, in particular, is highly persistent and is thought to be a critical lesion in AA-induced carcinogenesis.[1][19]

Mutagenic Consequences

The presence of bulky AAII-DNA adducts disrupts the normal structure of the DNA double helix, leading to errors during DNA replication and repair. This results in a characteristic mutational signature, predominantly A:T to T:A transversions.[6][19] These mutations have been identified in critical genes, such as the TP53 tumor suppressor gene, in tumors from patients with AAN.[6][12]

Detoxification: A Counterbalancing Pathway

While the focus is often on metabolic activation, the body does have detoxification pathways for aristolochic acids. For the closely related AAI, oxidative O-demethylation to the less toxic aristolochic acid Ia (AAIa) is a significant detoxification route, catalyzed by CYP1A1 and CYP1A2.[9][12] Although AAII lacks the methoxy group of AAI, other detoxification mechanisms, such as glucuronidation, may play a role in its elimination. The balance between metabolic activation and detoxification is a key determinant of an individual's susceptibility to the toxic effects of AAII.

Experimental Methodologies for Studying AAII Metabolism

A variety of sophisticated analytical techniques are employed to investigate the metabolic activation of AAII and to detect the resulting DNA adducts.

In Vitro Enzyme Assays

Objective: To identify the enzymes responsible for AAII activation and to characterize the kinetics of the reactions.

Protocol: In Vitro Incubation with Microsomes/Cytosol and DNA

-

Preparation of Reaction Mixture:

-

Combine calf thymus DNA (as a substrate for adduct formation), AAII, and a buffered solution.

-

Add either liver or kidney microsomes (containing CYP enzymes and POR) or cytosol (containing NQO1).

-

Include necessary cofactors (e.g., NADPH for microsomal reactions, NADH or NADPH for cytosolic reactions).

-

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

-

DNA Isolation: Stop the reaction and isolate the DNA using standard phenol-chloroform extraction and ethanol precipitation methods.

-

Adduct Analysis: Analyze the isolated DNA for the presence of AAII-DNA adducts using techniques such as ³²P-postlabelling or LC-MS/MS.[18][22]

Detection and Quantification of AAII-DNA Adducts

Objective: To identify and quantify the specific AAII-DNA adducts formed in vitro or in vivo.

Protocol: ³²P-Postlabelling Assay

-

DNA Digestion: Enzymatically digest the DNA sample to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducts using multi-dimensional thin-layer chromatography (TLC).

-

Detection and Quantification: Visualize the adducts by autoradiography and quantify them by scintillation counting or phosphorimaging.[18][22]

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

DNA Digestion: Enzymatically digest the DNA sample to nucleosides using a cocktail of enzymes (e.g., DNase I, snake venom phosphodiesterase, and alkaline phosphatase).

-

Sample Cleanup: Purify and concentrate the digest using solid-phase extraction (SPE).[23]

-

LC Separation: Separate the nucleosides using reversed-phase high-performance liquid chromatography (HPLC).

-

MS/MS Detection: Detect and quantify the specific AAII-DNA adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[21][24] This technique offers high sensitivity and specificity for adduct identification and quantification.

Caption: Workflow for the analysis of AAII-DNA adducts.

Quantitative Data Summary

| Adduct Type | Typical Detection Method(s) | Significance | References |

| dA-AAII | ³²P-Postlabelling, LC-MS/MS | Major, persistent, and highly mutagenic adduct. | [6][19] |

| dG-AAII | ³²P-Postlabelling, LC-MS/MS | Less abundant than dA-AAII but still a significant mutagenic lesion. | [6][19] |

Conclusion and Future Directions

The metabolic activation of this compound is a complex process involving multiple enzymatic pathways that culminate in the formation of mutagenic DNA adducts. This guide has detailed the core mechanisms, identified the key enzymes, and described the analytical methods used to study this critical aspect of AAII toxicity. A thorough understanding of these processes is paramount for researchers and drug development professionals working to mitigate the risks associated with exposure to this potent human carcinogen.

Future research should focus on:

-

Further elucidating the relative contributions of different enzymes to AAII activation in various human tissues.

-

Identifying genetic polymorphisms in metabolizing enzymes that may influence individual susceptibility to AAII-induced toxicity.

-

Developing more sensitive and non-invasive biomarkers of AAII exposure and early-stage disease.

-

Exploring therapeutic strategies to inhibit the metabolic activation of AAII or to enhance its detoxification.

By continuing to unravel the complexities of AAII metabolism, the scientific community can work towards preventing the devastating health consequences of exposure to this widespread environmental and herbal toxin.

References

- 1. Aristolochic Acids - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Enzymes Metabolizing Aristolochic Acid and their Contribution to ...: Ingenta Connect [ingentaconnect.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Hepatotoxic effects of aristolochic acid: mechanisms and implications – ScienceOpen [scienceopen.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Enzymes metabolizing aristolochic acid and their contribution to the development of aristolochic acid nephropathy and urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human cytosolic enzymes involved in the metabolic activation of carcinogenic aristolochic acid: evidence for reductive activation by human NAD(P)H:quinone oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. DNA adduct formation of aristolochic acid I and II in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Liquid chromatography-tandem mass spectrometry analysis of the DNA adducts of aristolochic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Improved preparation and identification of aristolochic acid-DNA adducts by solid-phase extraction with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Noninvasive measurement of aristolochic acid-DNA adducts in urine samples from aristolochic acid-treated rats by liquid chromatography coupled tandem mass spectrometry: evidence for DNA repair by nucleotide-excision repair mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

aristolochic acid II role in aristolochic acid nephropathy (AAN)

<An In-depth Technical Guide to the Role of Aristolochic Acid II in Aristolochic Acid Nephropathy

Audience: Researchers, Scientists, and Drug Development Professionals.

Section 1: Introduction to Aristolochic Acid Nephropathy (AAN)

Aristolochic Acid Nephropathy (AAN) is a progressive, fibrotic kidney disease resulting from the ingestion of plants from the Aristolochia genus.[1][2][3][4] Initially identified in a cohort of Belgian women who had consumed slimming pills containing Chinese herbs, AAN is characterized by extensive renal tubulointerstitial fibrosis, tubular atrophy, and a high risk of developing upper urothelial carcinoma (UUC).[1][2][3][4] The causative agents are a group of nitrophenanthrene carboxylic acids known as aristolochic acids (AAs), with Aristolochic Acid I (AA-I) and this compound (AA-II) being the most abundant.[2][5][6] While both are implicated in the disease, they exhibit distinct toxicological profiles that are critical for understanding the pathophysiology of AAN. This guide focuses specifically on the role and mechanisms of AA-II.

Section 2: The Aristolochic Acids: A Comparative Overview

AA-I and AA-II are structurally similar, differing only by the presence of a methoxy group at the C-8 position in AA-I, which is absent in AA-II.[3] This seemingly minor structural difference significantly influences their metabolic activation, detoxification, and ultimately, their specific roles in AAN.[7][8] While both compounds are genotoxic and carcinogenic, AA-I is considered the primary driver of the severe nephrotoxicity—the renal fibrosis and tubular cell necrosis—that defines AAN.[9][10][11] In contrast, AA-II, while still capable of inducing DNA damage, exhibits minimal direct nephrotoxicity in animal models.[3][9] However, its presence alongside AA-I, as is common in herbal preparations, can modulate the metabolism and enhance the overall genotoxicity of AA-I.[5][8]

| Feature | Aristolochic Acid I (AA-I) | This compound (AA-II) | References |

| Chemical Structure | Contains an 8-methoxy group | Lacks the 8-methoxy group | [3] |

| Nephrotoxicity | High; primary cause of tubular necrosis and fibrosis | Minimal to none | [3][9][10] |

| Genotoxicity | High | High | [9][10][12] |

| Carcinogenicity | Established human carcinogen | Established human carcinogen | [10][11] |

| Absorption Rate | Higher (~3 times greater than AA-II) | Lower | [7] |

| DNA Adducts Formed | dA-AAI, dG-AAI | dA-AAII, dG-AAII | [5][11][13] |

Section 3: Molecular Mechanisms of AA-II Genotoxicity

The toxicity of AA-II is not direct; it requires metabolic activation to exert its genotoxic effects. This process transforms the relatively inert parent compound into a highly reactive electrophile capable of covalently binding to DNA.

Metabolic Activation

Caption: Metabolic activation of AA-II to a reactive ion that forms DNA adducts.

Formation of AA-II-DNA Adducts

The formation of these adducts disrupts the normal structure of the DNA helix, blocking replication and transcription.[10][11] If not repaired, these lesions can lead to characteristic mutations during DNA replication.

Mutagenesis and Carcinogenesis

The presence of AA-II-DNA adducts is highly mutagenic. Studies have shown that both the dA-AL-II and dG-AL-II adducts predominantly lead to A→T transversions.[10][11][20] This specific mutational signature is considered a "molecular fingerprint" of aristolochic acid exposure and is frequently found in the TP53 tumor suppressor gene in urothelial cancers from AAN patients.[2][19] The dA adduct of AA-II has been shown to be significantly more mutagenic than the dG adduct.[10][11] This process of adduct formation followed by mutagenesis is the fundamental mechanism by which AA-II contributes to the high cancer risk associated with AAN.

Caption: Pathway from AA-II-DNA adduct formation to urothelial carcinoma.

Section 4: Cellular and Pathophysiological Consequences

While AA-II is not overtly nephrotoxic, the cellular responses to the DNA damage it induces contribute to the overall pathology of AAN. The presence of DNA adducts triggers a cascade of cellular signaling events.

DNA Damage Response (DDR) and Cell Fate

The cell recognizes AA-II-DNA adducts as a form of severe DNA damage, activating the DNA Damage Response (DDR) pathway. This can lead to several outcomes:

-

Cell Cycle Arrest: The cell cycle is halted to allow time for DNA repair. Key proteins like p53 and p21 are often upregulated.[2][21]

-

Apoptosis: If the damage is too extensive to be repaired, the cell may undergo programmed cell death (apoptosis) to eliminate the damaged cell.[22][23] This is mediated through pathways involving caspases.[22]

-

Senescence: Chronic exposure to low doses of AA can induce a state of cellular senescence in renal tubular cells.[21][24] Senescent cells stop dividing but remain metabolically active, secreting pro-inflammatory and pro-fibrotic factors that contribute to the tissue damage seen in AAN.[21]

Pro-inflammatory and Pro-fibrotic Signaling

The cellular stress and damage induced by AAs activate several signaling pathways that drive inflammation and fibrosis, the hallmarks of AAN.

-

Oxidative Stress: AAs induce the production of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and further cellular damage.[18][21][22]

-

JNK Signaling: The c-Jun amino terminal kinase (JNK) pathway, a key stress-activated protein kinase, is strongly activated by AA exposure and contributes to the acute inflammatory response.[24]

-

TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis. Its expression is upregulated in response to AA-induced injury, driving the excessive deposition of extracellular matrix proteins that leads to renal scarring.[25]

Section 5: Experimental Methodologies for AAN Research

Studying the specific effects of AA-II requires robust and validated experimental models and techniques.

Protocol: Detection of AA-DNA Adducts by ³²P-Postlabelling

The ³²P-postlabelling assay is a highly sensitive method for detecting bulky DNA adducts and has been instrumental in identifying the specific adducts formed by AA-I and AA-II.[5][9][26][27]

Rationale: This method allows for the detection of extremely low levels of DNA adducts without prior knowledge of the adduct structure. It is based on the enzymatic digestion of DNA to normal and adducted nucleotides, followed by the radiolabeling of the adducted nucleotides.

Step-by-Step Methodology:

-

DNA Isolation: Isolate high-quality genomic DNA from tissues or cells exposed to AA-II.

-

DNA Digestion: Digest 5-10 µg of DNA to 3'-mononucleotides using a mixture of micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Nuclease P1 Method): Treat the digested DNA with nuclease P1, which dephosphorylates normal nucleotides but not the bulky, adducted nucleotides. This step significantly increases the sensitivity of the assay.[27]

-

⁵'-Phosphorylation (Labeling): Label the enriched adducts at the 5'-position using T4 polynucleotide kinase and [γ-³²P]ATP of high specific activity.

-

Chromatographic Separation: Separate the ³²P-labeled adducts using multi-directional thin-layer chromatography (TLC).

-

Detection and Quantification: Detect the radiolabeled adduct spots by autoradiography. Quantify the adduct levels by excising the spots and measuring the radioactivity using liquid scintillation counting or by phosphorimaging analysis.[5]

Protocol: In Vivo Murine Model of AAN

Animal models are crucial for understanding the long-term consequences of AA exposure, including fibrosis and carcinogenesis.[28]

Rationale: An in vivo model allows for the study of systemic metabolism, tissue-specific toxicity, and the complex interplay between different cell types in the progression from acute injury to chronic kidney disease.

Step-by-Step Methodology:

-

Animal Model: Use a suitable mouse strain, such as C57BL/6 or C3H/He.[9][21]

-

AA-II Administration: Administer AA-II to mice via intraperitoneal (i.p.) injection or oral gavage. A typical chronic study protocol might involve administering 2.5 - 5 mg/kg body weight daily or several times a week for a period of several weeks.[9][21]

-

Monitoring: Monitor animal health, body weight, and kidney function throughout the study by measuring plasma creatinine and blood urea nitrogen (BUN).[25]

-

Tissue Collection: At the end of the study period, euthanize the animals and collect kidneys, bladder, and other relevant tissues.

-

Histopathological Analysis: Fix a portion of the kidney in formalin, embed in paraffin, and stain with Hematoxylin & Eosin (H&E) for general morphology, Masson's Trichrome for fibrosis, and Periodic acid-Schiff (PAS) for tubular basement membranes.

-

Molecular Analysis: Use the remaining tissue for DNA adduct analysis (as per Protocol 5.1), RNA extraction for gene expression analysis (e.g., qPCR for fibrosis markers like TGF-β, collagen I), and protein extraction for Western blotting (e.g., for signaling proteins like p-JNK, p-p53).[24][25]

Caption: Experimental workflow for an in vivo mouse model of AAN.

Section 6: Conclusion and Future Directions

This compound is a potent genotoxin and a key contributor to the carcinogenicity associated with Aristolochic Acid Nephropathy. While it does not induce the direct, severe nephrotoxicity characteristic of AA-I, its role is critical. Through metabolic activation, AA-II forms persistent DNA adducts that generate a unique mutational signature, driving the development of urothelial cancers. The cellular responses to this DNA damage, including apoptosis and senescence, also contribute to the chronic inflammation and pro-fibrotic environment in the kidney.

Future research should continue to dissect the complex interplay between AA-I and AA-II, as co-exposure is the most common real-world scenario.[5][8] Understanding how AA-II modulates the metabolism and toxicity of AA-I could reveal new therapeutic targets. Furthermore, developing more sensitive methods for adduct detection and exploring targeted therapies to block AA metabolic activation or enhance DNA repair in the kidney remain critical goals for mitigating the devastating consequences of AAN.

References

- 1. scispace.com [scispace.com]

- 2. Overview of aristolochic acid nephropathy: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Absorptivity Is an Important Determinant in the Toxicity Difference between Aristolochic Acid I and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Metabolism of Aristolochic Acid I and II in Rats Is Influenced by Their Coexposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective toxicity of aristolochic acids I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA adducts of this compound: total synthesis and site-specific mutagenesis studies in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA adducts of this compound: total synthesis and site-specific mutagenesis studies in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential comparison of genotoxic effects of aristolochic acid I and II in human cells by the mass spectroscopic quantification of γ-H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Dissection of Targeting Molecular Mechanisms of Aristolochic Acid-induced Nephrotoxicity via a Combined Deconvolution Strategy of Chemoproteomics and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. c-Jun Amino Terminal Kinase Signaling Promotes Aristolochic Acid-Induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. academic.oup.com [academic.oup.com]

- 27. academic.oup.com [academic.oup.com]

- 28. Experimental Aristolochic Acid Nephropathy: A Relevant Model to Study AKI-to-CKD Transition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Carcinogenic Potential of Aristolochic Acid II in Humans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aristolochic acid II (AAII), a nitrophenanthrene carboxylic acid and a major component of the plant extract aristolochic acid (AA), is a potent human carcinogen.[1][2] The International Agency for Research on Cancer (IARC) has classified aristolochic acids as Group 1 carcinogens, signifying sufficient evidence of carcinogenicity in humans.[1][3][4] This guide provides a comprehensive technical overview of the carcinogenic potential of AAII, focusing on its mechanisms of action, metabolic activation, DNA adduct formation, associated human cancers, and the experimental methodologies used for its evaluation. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the causality behind the carcinogenic properties of this compound.

Introduction: this compound - A Potent Genotoxic Carcinogen

Aristolochic acids, including AAII, are naturally occurring compounds found in plants of the Aristolochia and Asarum genera.[3][5] These plants have been utilized in traditional herbal remedies for various ailments, leading to human exposure.[5][6] However, compelling evidence has linked exposure to aristolochic acids with severe nephrotoxicity, known as aristolochic acid nephropathy (AAN), and a significantly increased risk of urothelial and hepatobiliary cancers.[3][7]

AAII, alongside aristolochic acid I (AAI), is a primary component of these plant extracts.[1] Both AAI and AAII are recognized as mutagenic and genotoxic compounds.[1] The carcinogenic mechanism of AAII is primarily driven by its metabolic activation to reactive intermediates that form covalent bonds with DNA, leading to the formation of DNA adducts.[2][8] These adducts can induce specific mutational signatures, ultimately contributing to tumorigenesis.[3]

Metabolic Activation and DNA Adduct Formation: The Core of Carcinogenicity

The carcinogenicity of AAII is intrinsically linked to its metabolic activation. This process, primarily occurring through the reduction of its nitro group, transforms the relatively inert parent compound into a highly reactive electrophile capable of damaging DNA.

Enzymatic Pathways of AAII Activation

Several mammalian enzymes are capable of metabolizing AAII.[2] The key step is the nitroreduction of AAII to its corresponding aristolactam II. This bioactivation is catalyzed by various cytosolic and microsomal enzymes, including:

-

NAD(P)H:quinone oxidoreductase (NQO1): This is considered a key enzyme in the activation of aristolochic acids.[1]

-

Cytochrome P450 (CYP) enzymes: Specifically CYP1A1 and CYP1A2 have been implicated in the metabolic activation of aristolochic acids.[2][8]

-

NADPH:CYP reductase: This enzyme also contributes to the reductive metabolism.[8]

-

Xanthine oxidase: This enzyme can also activate AAI and AAII to form DNA-reactive intermediates.[9][10]

This metabolic process leads to the formation of a cyclic N-acylnitrenium ion, a highly reactive intermediate that readily attacks DNA bases.[8][11]

Caption: Metabolic activation pathway of this compound.

Formation of Specific AAII-DNA Adducts

The reactive nitrenium ion of AAII preferentially forms covalent adducts with the exocyclic amino groups of purine bases in DNA, primarily deoxyadenosine (dA) and deoxyguanosine (dG).[2][12] The major adducts formed are:

-

7-(deoxyadenosin-N⁶-yl)-aristolactam II (dA-AAII) [1]

-

7-(deoxyguanosin-N²-yl)-aristolactam II (dG-AAII) [1]